5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Chemical Structure:
This compound features a benzenesulfonamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl group, which is further substituted with a 2-methoxyethyl chain at the piperidine nitrogen .
Molecular Formula: C₂₅H₃₃ClN₂O₅S (molecular weight: 509.06 g/mol) .
Synthesis:
Prepared via nucleophilic substitution between 5-chloro-2-methoxybenzenesulfonyl chloride and the primary amine intermediate (1-(2-methoxyethyl)piperidin-4-yl)methylamine, using K₂CO₃ as a base. The product is isolated as a yellow solid with 76% yield .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O4S/c1-22-10-9-19-7-5-13(6-8-19)12-18-24(20,21)16-11-14(17)3-4-15(16)23-2/h3-4,11,13,18H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXLFBNYBVHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes critical differences among analogues:
Key Observations :
- Substituent Effects :
- The 2-methoxy group in the target compound enhances solubility compared to the 2-fluoro analogue (Compound 16) but reduces lipophilicity relative to the 2,5-dimethoxy variant (Compound 10) .
- Replacement of the methoxyethyl side chain with 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl (Compound 9) increases molecular rigidity, reflected in higher melting points .
Biological Activity
5-Chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in recent years for its potential biological activities. This compound features a piperidine moiety, which is known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is with a molecular weight of 340.8 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the sulfonamide group which is often associated with antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅ClN₂O₃S |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 954076-94-9 |
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antibacterial properties. Studies have reported that derivatives of sulfonamides, including compounds similar to 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains Tested | Weak to Moderate |
Anti-inflammatory and Analgesic Effects
The compound's piperidine structure suggests potential anti-inflammatory effects. Piperidine derivatives have been linked to analgesic activities, making them candidates for further research in pain management therapies .
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of sulfonamide derivatives, it was found that certain analogs exhibited significant cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents .
The biological activity of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may be attributed to its ability to inhibit specific enzymes or pathways involved in bacterial growth and inflammation. The sulfonamide group is known to interfere with folate synthesis in bacteria, while the piperidine moiety may enhance its binding affinity to target proteins.
Q & A
Q. What key structural features of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide influence its biological activity?
The compound’s activity is influenced by its sulfonamide group (hydrogen-bond acceptor), chloro and methoxy substituents (electron-withdrawing and steric effects), and the piperidine-methoxyethyl moiety (conformational flexibility for target binding). The methoxyethyl group on the piperidine ring enhances solubility and modulates pharmacokinetics. Structural analogs with modified substituents show varied activity, highlighting the importance of these moieties .
Q. What techniques are used to confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR verifies proton environments and carbon frameworks (e.g., methoxyethyl group at δ 3.2–3.5 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry and bond angles, as demonstrated in related sulfonamide derivatives .
- HPLC/LC-MS: Quantifies purity (>95%) and detects impurities .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility is pH-dependent: poorly soluble in water but miscible in DMSO or methanol. Stability studies (TGA/DSC) show decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation of the methoxyethyl group .
Q. Which analytical techniques assess purity and byproduct formation during synthesis?
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1).
- Gas Chromatography (GC): Detects volatile byproducts.
- Elemental Analysis: Validates C, H, N, S content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with >90% yield?
- Solvent Selection: Use DMF or THF for sulfonamide coupling (polar aprotic solvents enhance nucleophilicity).
- Temperature Control: Maintain 0–5°C during sulfonyl chloride reactions to minimize hydrolysis.
- Catalysts: Pd/C (10% w/w) for hydrogenation steps reduces nitro intermediates efficiently.
- Workflow: Multi-step protocols with intermediate purification (column chromatography, gradient elution) are critical .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC50 values)?
- Dose-Response Curves: Use 8–12 concentration points (logarithmic scale) to minimize variability.
- Control Replicates: Include triplicate measurements for enzyme inhibition assays.
- Target Selectivity Screening: Cross-test against related receptors (e.g., GPCRs vs. kinases) to rule off-target effects. Conflicting data may arise from assay buffer composition (e.g., DMSO >1% alters protein stability) .
Q. What computational methods predict the compound’s binding interactions with biological targets?
- Molecular Docking (AutoDock Vina): Simulate binding poses using X-ray structures of target proteins (PDB IDs).
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models: Correlate substituent electronegativity with activity trends .
Q. How is stereochemical resolution achieved for chiral intermediates during synthesis?
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Crystallization: Diastereomeric salt formation with L-tartaric acid isolates enantiomers.
- Circular Dichroism (CD): Confirms absolute configuration .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Bioisosteric Replacement: Substitute methoxyethyl with cyclopropoxymethyl (enhanced CYP450 resistance).
- Deuterium Labeling: Replace labile C-H bonds in the piperidine ring to slow metabolism.
- Prodrug Strategies: Mask sulfonamide as an ester for improved oral bioavailability .
Q. What experimental strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
